N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide
CAS No.: 946305-85-7
Cat. No.: VC11922668
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946305-85-7 |
|---|---|
| Molecular Formula | C19H19N3O3 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide |
| Standard InChI | InChI=1S/C19H19N3O3/c1-12(2)24-17-10-6-14(7-11-17)18(23)20-16-8-4-15(5-9-16)19-22-21-13(3)25-19/h4-12H,1-3H3,(H,20,23) |
| Standard InChI Key | YMGDSRQSJFXGAT-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
| Canonical SMILES | CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-oxadiazole ring substituted with a methyl group at position 5, connected to a phenyl group. This phenyl group is further linked to a benzamide moiety via an amide bond. The benzamide component contains a propan-2-yloxy (isopropoxy) group at the para position. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide |
| SMILES | CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
| InChI Key | YMGDSRQSJFXGAT-UHFFFAOYSA-N |
The oxadiazole ring contributes to the compound’s rigidity and polarity, enhancing its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves cyclization and condensation reactions :
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Formation of the Oxadiazole Ring:
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Key Reaction Conditions:
Analytical Validation
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): δ 1.35 (d, 6H, -OCH(CH₃)₂), 2.52 (s, 3H, -CH₃), 7.12–8.21 (m, aromatic protons).
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Mass Spectrometry: Molecular ion peak at m/z 337.4 [M+H]⁺.
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High-Performance Liquid Chromatography (HPLC): Purity >95%.
Pharmacological Activities
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive bacteria and fungi :
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25–1.0 | |
| Enterococcus faecalis | 0.5–2.0 | |
| Candida albicans | 1.0–4.0 |
Mechanism: Inhibition of enoyl-acyl carrier protein reductase (InhA) in bacteria and lanosterol 14α-demethylase in fungi .
Anti-Inflammatory and Analgesic Effects
In rodent models, the compound reduced carrageenan-induced edema by 44–63% (vs. 88.5% for indomethacin) . It also decreased acetic acid-induced writhing by 50–70%, indicating peripheral analgesic activity .
Applications in Drug Development
Antibacterial Agents
The compound’s potency against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE) positions it as a candidate for overcoming antibiotic resistance . Structural analogs have entered preclinical trials for gonorrhea treatment .
Anti-Inflammatory Therapeutics
Its dual COX-2/LOX inhibition (IC₅₀ = 0.8 µM for COX-2) suggests potential for treating chronic inflammation .
Oncology
Ongoing research explores its role in combination therapies with cisplatin to enhance efficacy in solid tumors.
Future Directions
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